molecular formula C9H10BrNO B1292059 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine CAS No. 1267996-76-8

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine

Cat. No.: B1292059
CAS No.: 1267996-76-8
M. Wt: 228.09 g/mol
InChI Key: SJLNUGPHNXHFER-UHFFFAOYSA-N
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Description

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine is a heterocyclic compound with the molecular formula C9H10BrNO. It is characterized by a seven-membered ring containing both nitrogen and oxygen atoms, with a bromine atom attached to the benzene ring.

Mechanism of Action

Target of Action

The primary targets of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Biochemical Pathways

Related compounds have been shown to undergo electrophilic aromatic substitution , which could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 22809 suggests that it may have favorable absorption and distribution characteristics.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored at 2-8°C .

Biochemical Analysis

Biochemical Properties

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with angiotensin-converting enzyme inhibitors, which are crucial in regulating blood pressure . The nature of these interactions often involves binding to specific sites on the enzymes, leading to inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in the inflammatory response, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins . These interactions lead to changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (2-8°C) and can maintain its activity over extended periods . Its degradation products may have different biochemical properties and effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies . Understanding the dosage effects is crucial for determining the safe and effective use of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s metabolism may also produce active metabolites that contribute to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for elucidating the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its activity . The localization can impact the compound’s function and effectiveness in biochemical reactions.

Preparation Methods

The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol in the presence of potassium carbonate, leading to the formation of the desired benzoxazepine ring . Industrial production methods may involve similar cyclization reactions, optimized for higher yields and purity.

Chemical Reactions Analysis

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate for substitution reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine has several scientific research applications:

Comparison with Similar Compounds

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,11H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLNUGPHNXHFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C(=CC=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-2-(3,3-diethoxypropoxy)-3-nitrobenzene (500 mg, 1.436 mmol) in AcOH (5.0 mL) was added zinc (939 mg, 14.36 mmol) and the mixture was stirred at room temperature for 90 min. After this time, the reaction mixture was filtered and the filtrate was concentrated. The resulting residue was dissolved in DCM (5 mL) and treated with TFA (5 mL) and triethylsilane (1.147 mL, 7.18 mmol). The resulting mixture was stirred at room temperature for 1 h and then concentrated. The resulting residue was purified by preparative HPLC (PHENOMENEX® Axia Luna, 5μ, C18 30×100 mm; 10 min gradient from 80% A:20% B to 0% A:100% B and 5 min 100% B (A=90% H2O/10% MeOH+0.1% TFA); (B=90% MeOH/10% H2O+0.1% TFA); detection at 220 nm). The purified product was free based with a solution of saturated sodium bicarbonate (15 ml) and was then extracted with ethyl acetate (20 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated to afford the title compound (181 mg, 53% yield). LCMS, [M+Na]+=228.0. 1H NMR (400 MHz, CDCl3) δ 7.01 (dd, J=7.8, 1.6 Hz, 1H), 6.68 (t, J=7.9 Hz, 1H), 6.62 (dd, J=7.9, 1.6 Hz, 1H), 4.20-4.13 (m, 2H), 3.31-3.22 (m, 2H), 2.08-1.98 (m, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
939 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.147 mL
Type
reactant
Reaction Step Two
Yield
53%

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